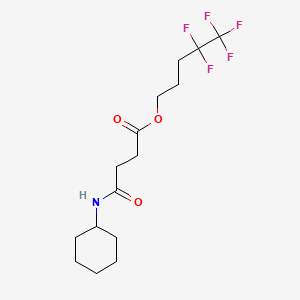

4,4,5,5,5-pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate

Description

This compound is an ester derivative of 4-(cyclohexylamino)-4-oxobutanoic acid, featuring a perfluorinated pentyl chain (4,4,5,5,5-pentafluoropentyl) at the ester oxygen. These structural attributes suggest applications in medicinal chemistry, particularly in targeting hydrophobic binding pockets or modulating pharmacokinetic properties .

Properties

IUPAC Name |

4,4,5,5,5-pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22F5NO3/c16-14(17,15(18,19)20)9-4-10-24-13(23)8-7-12(22)21-11-5-2-1-3-6-11/h11H,1-10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGPIVCRMRURAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348276 | |

| Record name | 4,4,5,5,5-Pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303133-86-0 | |

| Record name | 4,4,5,5,5-Pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,4,5,5,5-Pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4,4,5,5,5-pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 335.31 g/mol

- CAS Number : Not specifically listed in the available data but can be derived from its components.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in cancer progression and cellular signaling pathways. The presence of fluorinated groups enhances lipophilicity and potentially increases the compound's bioavailability.

Anticancer Activity

Several studies have investigated the anticancer properties of fluorinated compounds similar to 4,4,5,5,5-pentafluoropentyl 4-(cyclohexylamino)-4-oxobutanoate. A notable study highlighted its potential as an EZH2 inhibitor, which is crucial in the treatment of various cancers including triple-negative breast cancer (TNBC) . The compound selectively targets EZH2-mediated pathways that are often upregulated in malignant cells.

Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit key enzymes such as histone deacetylases (HDACs) and protein kinases. This inhibition can lead to altered gene expression profiles in cancer cells, promoting apoptosis and reducing proliferation .

Study 1: EZH2 Inhibition in Cancer Cells

A study demonstrated that a related compound effectively reduced cell viability in EZH2-dependent cancer cell lines. The compound was administered at varying concentrations (0.1 µM to 10 µM) over 48 hours. Results indicated a dose-dependent decrease in cell viability with significant effects observed at concentrations above 1 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 70 |

| 10 | 30 |

This study supports the hypothesis that fluorinated compounds can serve as effective anticancer agents through targeted enzyme inhibition.

Study 2: In Vitro Toxicity Assessment

Another study assessed the cytotoxicity of the compound on normal human fibroblast cells compared to cancer cell lines. The results indicated a significantly lower toxicity profile on normal cells, suggesting a favorable therapeutic window for cancer treatment.

| Cell Type | IC50 (µM) |

|---|---|

| Normal Fibroblasts | >50 |

| Cancer Cell Lines | <10 |

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three analogs with shared structural motifs:

*Calculated based on atomic composition.

Functional Group Impact

- Fluorinated Chains: The pentafluoropentyl group in all compounds enhances lipophilicity and resistance to oxidative metabolism. In ICI 182,780, this contributes to a 10-fold increase in antiuterotrophic potency compared to non-fluorinated analogs .

- Cyclohexylamino vs. Steroidal Cores: The target compound’s cyclohexylamide group may favor interactions with non-steroidal receptors, contrasting with ICI 182,780’s steroidal structure, which directly competes with estradiol .

- Ester vs. Sulfinyl/Sulfonyl Linkages : The ester group in the target compound offers hydrolytic instability compared to the sulfinyl/sulfonyl bonds in ICI 182,780 and its derivatives, which confer prolonged activity .

Pharmacokinetic and Physicochemical Properties

- Solubility: The target compound’s cyclohexyl group likely reduces aqueous solubility compared to 4-oxo-4-[(pentafluoropentyl)oxy]butanoic acid (), which has a polar carboxylic acid group.

- Metabolic Stability : Fluorination in all analogs slows hepatic degradation. ICI 182,780’s sulfinyl group further enhances stability, enabling sustained activity after a single dose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.